molecular formula C18H12N4O9S2 B11020033 Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate

Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate

Cat. No.: B11020033
M. Wt: 492.4 g/mol
InChI Key: BELSDSNHQZOKEA-UHFFFAOYSA-N
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Description

METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE is a complex organic compound that features a nitro group, a sulfonyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated ketone with thiourea under basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final coupling of the thiazole derivative with the nitrobenzoate ester is performed under conditions that facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines.

    Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its complex structure and functional groups.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro and sulfonyl groups could participate in hydrogen bonding or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-NITROBENZOATE: Lacks the thiazole and sulfonyl groups, making it less complex.

    METHYL 5-SULFONYL-1,3-THIAZOL-2-YL BENZOATE:

Uniqueness

METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE is unique due to the combination of nitro, sulfonyl, and thiazole groups, which confer distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C18H12N4O9S2

Molecular Weight

492.4 g/mol

IUPAC Name

methyl 3-nitro-5-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate

InChI

InChI=1S/C18H12N4O9S2/c1-31-17(24)11-6-10(7-13(8-11)22(27)28)16(23)20-18-19-9-15(32-18)33(29,30)14-4-2-12(3-5-14)21(25)26/h2-9H,1H3,(H,19,20,23)

InChI Key

BELSDSNHQZOKEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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